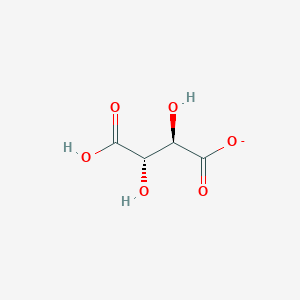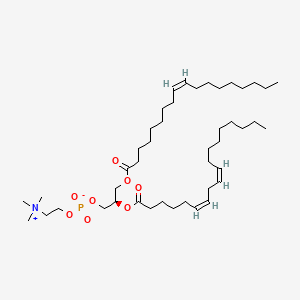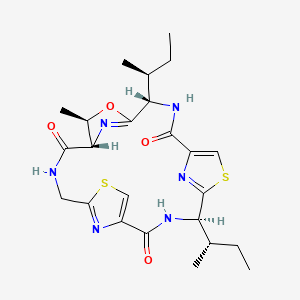
Sulbenicillin(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulbenicillin(2-) is a penicillinate anion. It is a conjugate base of a sulbenicillin.
Scientific Research Applications
Antibacterial and Antiadhesive Activity
Sulbenicillin, a broad-spectrum penicillin, demonstrates effective antibacterial properties against both gram-positive and gram-negative bacteria. Its notable feature is its antiadhesive capability, especially against urinary infection-causing germs. This molecule exhibits a rapid action against resistant germs like Pseudomonas aeruginosa and Streptococcus faecalis, surpassing other molecules like mezlocillin and piperacillin in effectiveness (Amato et al., 1986).
Clinical Efficacy in Respiratory Infections
Sulbenicillin has been studied for its clinical and bacteriological efficacy in treating bronchopulmonary infections. Administered intramuscularly or intravenously, sulbenicillin showed satisfactory results in treating nontubercular bronchopulmonary infections, including severe cases. Its local and general tolerability were found to be excellent (Ginesu et al., 1985).
Treatment of Severe Respiratory Tract Infections
In a study involving adults with bronchopneumonia and lobar pneumonia, sulbenicillin was administered parenterally and showed significant effectiveness. Patients became afebrile by the sixth day of treatment, and chest X-rays showed substantial improvement. This study highlighted sulbenicillin's clinical efficacy, even in patients with major immune system impairments (Macchioni et al., 1985).
Comparative Antibacterial Spectrum
Sulbenicillin's antibacterial spectrum has been compared to that of carbenicillin. It has similar antibacterial spectra but shows lower MIC values against most bacterial strains tested. Clinical effectiveness against Pseudomonas aeruginosa infections and other bacteria was observed, highlighting its potential as an alternative to carbenicillin (Kjellander et al., 1978).
Synergistic Effects with Other Antibiotics
Studies have also explored the combined use of sulbenicillin with other antibiotics like gentamicin. This combination showed increased antibacterial activity compared to the use of either drug alone, particularly against Pseudomonas aeruginosa strains (Nagatomo et al., 1974).
Inhibition of Platelet Function
Sulbenicillin and its major metabolite have been investigated for their effects on platelet function. They were found to inhibit platelet aggregation and release reaction, with the metabolite demonstrating a stronger inhibitory action. This study suggests the potential implications of sulbenicillin administration on platelet functions in humans (Ikeda et al., 1978).
properties
Product Name |
Sulbenicillin(2-) |
|---|---|
Molecular Formula |
C16H16N2O7S2-2 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfonatoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25)/p-2/t9-,10?,11+,14-/m1/s1 |
InChI Key |
JETQIUPBHQNHNZ-OAYJICASSA-L |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)[O-])C(=O)[O-])C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



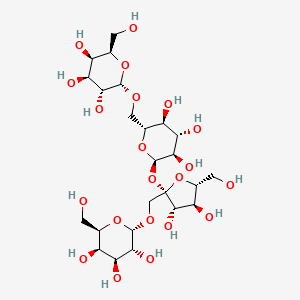
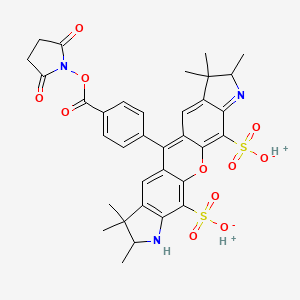

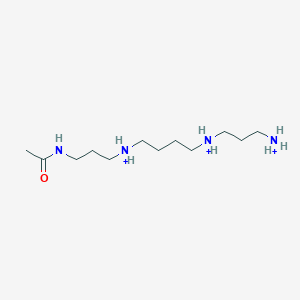

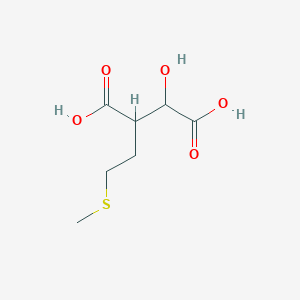
![4'-beta-L-Ara4N-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-[P4'-beta-L-ara4N]-lipid A](/img/structure/B1263456.png)

